molecular formula C18H24N2O5S B2419283 1-METHANESULFONYL-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]PIPERIDINE-4-CARBOXAMIDE CAS No. 1428380-49-7

1-METHANESULFONYL-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B2419283
CAS No.: 1428380-49-7
M. Wt: 380.46
InChI Key: WLVLJJZDAUWMSE-UHFFFAOYSA-N
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Description

1-METHANESULFONYL-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]PIPERIDINE-4-CARBOXAMIDE is a useful research compound. Its molecular formula is C18H24N2O5S and its molecular weight is 380.46. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-(2-methoxyphenoxy)but-2-ynyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-24-16-7-3-4-8-17(16)25-14-6-5-11-19-18(21)15-9-12-20(13-10-15)26(2,22)23/h3-4,7-8,15H,9-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVLJJZDAUWMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action:

  • Formation of Methanesulfonates : The compound likely reacts with alcohols in the presence of a non-nucleophilic base to form methanesulfonates. This process involves the elimination of a leaving group (E1cb mechanism) to generate a highly reactive parent sulfene (CH2=SO2), which then reacts with the alcohol. Methanesulfonates serve as intermediates in various biochemical reactions .

Action Environment:

    : Methanesulfonyl chloride (mesyl chloride) - Wikipedia. Link

    Biological Activity

    1-Methanesulfonyl-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]piperidine-4-carboxamide is a synthetic compound belonging to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including analgesic, anti-inflammatory, and antitumor properties. The unique structural features of this compound, including a methanesulfonyl group and a but-2-yn-1-yl substituent with a methoxyphenoxy moiety, may enhance its pharmacological profile compared to simpler analogs.

    Structural Features

    The molecular structure of the compound can be represented as follows:

    Component Description
    Piperidine Ring A six-membered nitrogen-containing heterocycle.
    Methanesulfonyl Group Contributes to the compound's solubility and reactivity.
    But-2-yn-1-yl Substituent Enhances biological activity through structural diversity.
    Methoxyphenoxy Moiety May influence interactions with biological targets.

    Biological Activities

    Research indicates that piperidine derivatives exhibit various biological activities. The specific activities associated with 1-methanesulfonyl-N-[4-(2-methoxyphenoxy)but-2-yn-1-y]piperidine include:

    • Analgesic Properties : The compound has shown promise in reducing pain through mechanisms that may involve modulation of pain signaling pathways.
    • Anti-inflammatory Effects : It may inhibit inflammatory mediators, contributing to reduced inflammation in various models.
    • Antitumor Activity : Preliminary studies suggest that this compound could inhibit tumor growth, possibly by targeting specific cellular pathways involved in cancer progression.

    The precise mechanism of action for 1-methanesulfonyl-N-[4-(2-methoxyphenoxy)but-2-yn-1-y]piperidine remains under investigation. However, it is believed to interact with specific proteins involved in signaling pathways that regulate pain and inflammation.

    Target Proteins

    One of the primary targets identified for similar compounds is the Disintegrin and Metalloproteinase Domain-Containing Protein 17 (ADAM17). Inhibition of ADAM17 can influence various signaling pathways crucial for cellular functions and responses.

    Case Studies and Research Findings

    Recent studies have explored the biological activity of related compounds and their potential applications:

    • In Vitro Studies : Experimental studies have demonstrated that compounds structurally similar to 1-methanesulfonyl-N-[4-(2-methoxyphenoxy)but-2-yn-1-y]piperidine exhibit significant inhibition of ADAM17 activity, leading to downstream effects on cell signaling.
    • Animal Models : In vivo studies have shown that these compounds can reduce tumor size in mouse xenograft models, indicating their potential as therapeutic agents against certain cancers.
    • Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is crucial for its development as a drug candidate. Factors such as bioavailability, metabolism, and excretion are currently being investigated.

    Q & A

    Basic: What are the recommended synthetic routes for 1-Methanesulfonyl-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]piperidine-4-carboxamide, and what analytical techniques are critical for confirming its structural integrity?

    Methodological Answer:
    Synthesis typically involves multi-step reactions, including the condensation of piperidine-4-carboxamide derivatives with activated alkynes under controlled conditions. For example, analogous compounds (e.g., piperidinyl carboxamides) are synthesized via nucleophilic substitution or coupling reactions, followed by purification using column chromatography . Key analytical techniques include:

    • Nuclear Magnetic Resonance (NMR) : Assign peaks for methanesulfonyl (δ ~3.0 ppm) and methoxyphenoxy (δ ~3.8 ppm) groups to confirm substitution patterns .
    • Mass Spectrometry (MS) : Validate molecular weight (e.g., high-resolution MS for exact mass matching) .
    • HPLC : Ensure purity (>95%) by reverse-phase chromatography with UV detection at 254 nm .

    Basic: How should researchers handle solubility challenges during the purification of this compound, and what solvent systems are optimal?

    Methodological Answer:
    Solubility issues often arise due to the compound’s hydrophobic moieties (e.g., methoxyphenoxy group). Recommended strategies:

    • Gradient Solvent Systems : Use mixtures of dichloromethane/methanol or ethyl acetate/hexane for column chromatography .
    • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal formation .
    • Sonication : Improve dissolution in polar aprotic solvents (e.g., DMF or DMSO) during reaction workup .

    Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound, particularly considering steric hindrance from the methoxyphenoxy group?

    Methodological Answer:
    Steric hindrance can reduce yields in coupling reactions. Mitigation strategies include:

    • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, as demonstrated in analogous aryl-alkyne syntheses .
    • Temperature Modulation : Conduct reactions at elevated temperatures (60–80°C) to overcome kinetic barriers .
    • Protecting Groups : Temporarily protect reactive sites (e.g., methoxy groups) with tert-butyldimethylsilyl (TBS) to minimize steric clashes during intermediate steps .

    Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s binding affinity to kinase targets?

    Methodological Answer:
    Discrepancies often arise from force field inaccuracies or solvent effects. Address these by:

    • Molecular Dynamics (MD) Simulations : Incorporate explicit solvent models (e.g., TIP3P water) to refine binding pose predictions .
    • Isothermal Titration Calorimetry (ITC) : Experimentally measure binding thermodynamics to validate computational ΔG values .
    • Mutagenesis Studies : Identify key residues in kinase active sites to reconcile docking results with experimental inhibition data .

    Basic: What safety protocols are essential when handling this compound in laboratory settings?

    Methodological Answer:
    Safety measures should align with OSHA and ACS guidelines:

    • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
    • Ventilation : Perform reactions in a fume hood to avoid inhalation of fine particulates .
    • Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acidic spills) .

    Advanced: How can isotopic labeling (e.g., ¹⁴C or ³H) be employed to study the metabolic pathways of this compound in in vitro models?

    Methodological Answer:
    Isotopic tracing requires precise synthetic and analytical workflows:

    • Labeling Synthesis : Introduce ¹⁴C at the methanesulfonyl group via reaction with ¹⁴C-labeled methanesulfonyl chloride .
    • Metabolic Profiling : Incubate labeled compound with hepatocyte cultures, then analyze metabolites using LC-MS/MS with selected reaction monitoring (SRM) .
    • Data Interpretation : Quantify isotopic enrichment in metabolites (e.g., phase I/II products) to map biotransformation pathways .

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